2-(Benzylamino)pyrimidine-5-carbonitrile
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Overview
Description
2-(Benzylamino)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C12H10N4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)pyrimidine-5-carbonitrile typically involves the reaction of benzylamine with pyrimidine-5-carbonitrile. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
2-(Benzylamino)pyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, particularly as an inhibitor of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2)
Materials Science: Its derivatives are explored for their potential use in creating novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)pyrimidine-5-carbonitrile involves its interaction with molecular targets such as EGFR and COX-2. By binding to these targets, it inhibits their activity, leading to the disruption of cell signaling pathways that promote cancer cell growth and survival. This results in the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-5-carbonitrile: A closely related compound with similar structural features but lacking the benzylamino group.
2-Aminopyrimidine: Another related compound with an amino group at the 2-position instead of the benzylamino group.
Uniqueness
2-(Benzylamino)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit both EGFR and COX-2 makes it a promising candidate for anticancer therapy .
Properties
Molecular Formula |
C12H10N4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(benzylamino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H10N4/c13-6-11-8-15-12(16-9-11)14-7-10-4-2-1-3-5-10/h1-5,8-9H,7H2,(H,14,15,16) |
InChI Key |
SAANFRXQAYOMJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=C(C=N2)C#N |
Origin of Product |
United States |
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